molecular formula C21H16N4O2 B5223333 N,N'-di(quinolin-6-yl)propanediamide

N,N'-di(quinolin-6-yl)propanediamide

Cat. No.: B5223333
M. Wt: 356.4 g/mol
InChI Key: JGVNKLGBNKLDQA-UHFFFAOYSA-N
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Description

N,N’-di(quinolin-6-yl)propanediamide is a compound that features two quinoline moieties attached to a propanediamide backbone. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. The presence of quinoline rings in the structure of N,N’-di(quinolin-6-yl)propanediamide imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-di(quinolin-6-yl)propanediamide typically involves the reaction of quinoline derivatives with a propanediamide precursor. One common method involves the reaction of quinoline-6-amine with propanediamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production of N,N’-di(quinolin-6-yl)propanediamide may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography may be employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N,N’-di(quinolin-6-yl)propanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

N,N’-di(quinolin-6-yl)propanediamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-di(quinolin-6-yl)propanediamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. The quinoline moieties play a crucial role in these interactions by forming hydrogen bonds and π-π stacking interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-di(quinolin-6-yl)propanediamide is unique due to its specific structure, which allows for versatile chemical modifications and interactions with various molecular targets. Its dual quinoline moieties provide enhanced stability and reactivity compared to similar compounds .

Properties

IUPAC Name

N,N'-di(quinolin-6-yl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2/c26-20(24-16-5-7-18-14(11-16)3-1-9-22-18)13-21(27)25-17-6-8-19-15(12-17)4-2-10-23-19/h1-12H,13H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVNKLGBNKLDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)NC(=O)CC(=O)NC3=CC4=C(C=C3)N=CC=C4)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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